molecular formula C21H21F2N3O6 B2898566 N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide CAS No. 683781-06-8

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide

Numéro de catalogue B2898566
Numéro CAS: 683781-06-8
Poids moléculaire: 449.411
Clé InChI: QUDMSYGNYSYGPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Applications De Recherche Scientifique

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.

Mécanisme D'action

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide specifically targets EGFR with T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs. However, it may cause QT prolongation, a potentially life-threatening condition that affects the heart's electrical activity.

Avantages Et Limitations Des Expériences En Laboratoire

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is a valuable tool for studying the molecular mechanisms of EGFR-mutant NSCLC and developing new therapies for this disease. Its irreversible binding to mutant EGFR makes it a potent inhibitor, and its favorable safety profile allows for higher doses to be used in preclinical studies. However, its specificity for T790M-mutant EGFR limits its use in studying EGFR wild-type or other EGFR mutations.

Orientations Futures

There are several future directions for the development and application of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide. One direction is the development of combination therapies that enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of its potential in other EGFR-mutant cancers, such as head and neck cancer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response will improve the clinical utility of this compound.

Méthodes De Synthèse

N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(difluoromethoxy)benzoic acid, which is then converted to 4-(difluoromethoxy)benzoyl chloride. The second step involves the synthesis of N-(4-aminobutyl)-3-nitrobenzamide, which is then converted to this compound through a coupling reaction with the benzoyl chloride.

Propriétés

IUPAC Name

[[4-(difluoromethoxy)benzoyl]amino] 4-(azepan-1-yl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O6/c22-21(23)31-16-8-5-14(6-9-16)19(27)24-32-20(28)15-7-10-17(18(13-15)26(29)30)25-11-3-1-2-4-12-25/h5-10,13,21H,1-4,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDMSYGNYSYGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)ONC(=O)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.